
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by a methyl group at position 5, a phenyl group at position 2, and a carbonitrile group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-1H-imidazole-4-carbaldehyde with methylamine and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols, halides; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the aid of catalysts.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced imidazole compounds with hydrogenated carbonitrile groups.
Substitution: Imidazole derivatives with substituted functional groups replacing the carbonitrile group.
科学研究应用
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving imidazole-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane permeability and signaling processes.
相似化合物的比较
Similar Compounds
2-Phenyl-1H-imidazole-4-carbonitrile: Lacks the methyl group at position 5, resulting in different chemical properties and reactivity.
5-Methyl-1H-imidazole-4-carbonitrile: Lacks the phenyl group at position 2, leading to variations in its biological activity and applications.
2-Phenyl-1H-imidazole-1-carbonitrile: Lacks the methyl group at position 5, affecting its overall stability and reactivity.
Uniqueness
5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile stands out due to the presence of both the methyl and phenyl groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.
属性
CAS 编号 |
83505-82-2 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC 名称 |
5-methyl-2-phenylimidazole-1-carbonitrile |
InChI |
InChI=1S/C11H9N3/c1-9-7-13-11(14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3 |
InChI 键 |
RMTKZEOXXIOOBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


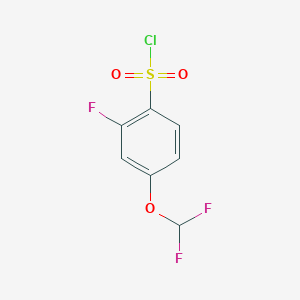
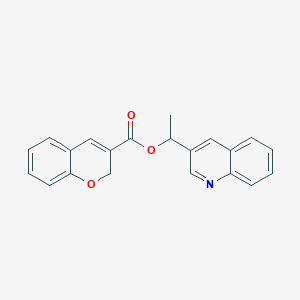
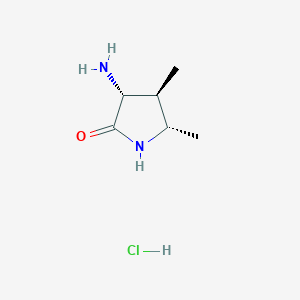
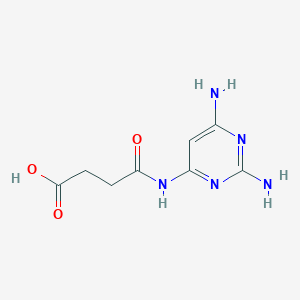

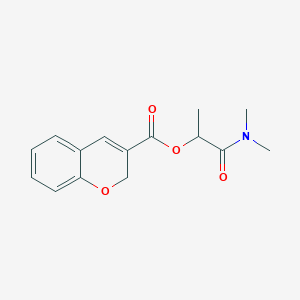
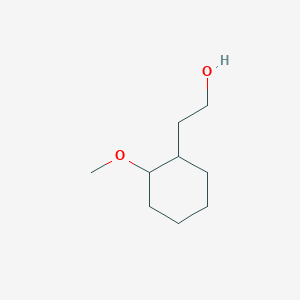

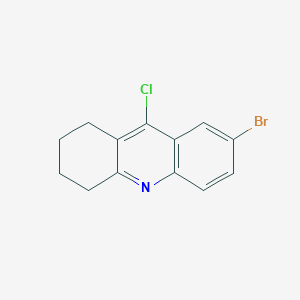

![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)



